2-{[(4-Phenylphenyl)methyl]amino}acetamide

Botulinum Neurotoxin BoNT/A Light Chain Inhibition IC50 Comparison

2-{[(4-Phenylphenyl)methyl]amino}acetamide (CAS 926266-27-5) is a quantitatively validated BoNT/A light chain inhibitor (IC50 = 0.16 µM). Its unique 4-phenylbenzyl substitution pattern confers distinct potency that is lost in generic biphenyl analogs. Procuring this precise compound ensures reliable positive-control performance in screening assays, structure-activity relationship (SAR) benchmarking, and pharmacophore validation. Eliminate the risk of inactive or weakly-active substitutes and accelerate your anti-botulism research with a compound of defined, published inhibitory activity.

Molecular Formula C15H16N2O
Molecular Weight 240.306
CAS No. 926266-27-5
Cat. No. B3015672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Phenylphenyl)methyl]amino}acetamide
CAS926266-27-5
Molecular FormulaC15H16N2O
Molecular Weight240.306
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(=O)N
InChIInChI=1S/C15H16N2O/c16-15(18)11-17-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H2,16,18)
InChIKeyFJAMEVUFMLLKDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-{[(4-Phenylphenyl)methyl]amino}acetamide (CAS 926266-27-5): A Quantitatively Differentiated Biphenyl Aminoacetamide Scaffold for BoNT/A LC Inhibitor Development and Chemical Biology


2-{[(4-Phenylphenyl)methyl]amino}acetamide (CAS 926266-27-5), also known as N-([1,1'-biphenyl]-4-ylmethyl)-2-aminoacetamide, is a synthetic organic compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol . It features a biphenyl core linked to an aminoacetamide moiety, and is supplied as a research-grade building block with a minimum purity specification of 95% . While broadly categorized as a versatile small molecule scaffold, its primary scientific and procurement relevance stems from its demonstrated, quantifiable inhibitory activity against the botulinum neurotoxin serotype A light chain (BoNT/A LC), a validated target for anti-botulism therapeutics [1].

2-{[(4-Phenylphenyl)methyl]amino}acetamide (926266-27-5): Why Procurement of a Generic Biphenyl Aminoacetamide Fails to Replicate Key BoNT/A LC Inhibitory Activity


Generic substitution among biphenyl aminoacetamide analogs is not scientifically valid due to the steep structure-activity relationship (SAR) observed for this target class. The specific 4-phenylbenzyl substitution pattern on the aminoacetamide core of 2-{[(4-Phenylphenyl)methyl]amino}acetamide confers a distinct inhibitory potency against the BoNT/A LC, as evidenced by its reported IC50 value of 0.16 µM [1]. Minor modifications to the biphenyl or aminoacetamide moieties are known to significantly alter or ablate this activity; for instance, closely related triazole-carboxamide analogs or inhibitors with alternative substitution patterns exhibit different potency profiles, including complete loss of activity or reduced potency (e.g., IC50 values ranging from 0.2 µM to >4.5 µM) [1][2][3]. Procuring a similar but structurally distinct compound based solely on its 'biphenyl aminoacetamide' class designation risks acquiring a molecule with either no BoNT/A LC inhibitory activity or with a substantially different (and likely reduced) potency, thereby invalidating experimental results or delaying project timelines.

2-{[(4-Phenylphenyl)methyl]amino}acetamide (CAS 926266-27-5): Head-to-Head Quantitative Differentiation for Procurement Decisions


2-{[(4-Phenylphenyl)methyl]amino}acetamide vs. BoNT/A LC Inhibitor Benchmarks: A Direct Comparison of IC50 Potency

2-{[(4-Phenylphenyl)methyl]amino}acetamide exhibits a quantifiably superior inhibitory potency against BoNT/A LC (IC50 = 0.16 µM) compared to several established or benchmark small-molecule inhibitors in the same target class [1]. This potency is approximately 5.6-fold greater than BoNT-IN-1 (IC50 = 0.9 µM) , 15.6-fold greater than the optimized lead compound 12 from a medicinal chemistry program (IC50 = 2.5 µM) [2], and 28.1-fold greater than BoNT-IN-2 (IC50 = 4.5 µM) [3]. The data demonstrate that this specific biphenyl aminoacetamide scaffold possesses a potency advantage that is meaningful for assay development and structure-activity relationship (SAR) studies, where higher potency can translate to lower compound requirements and more robust assay windows.

Botulinum Neurotoxin BoNT/A Light Chain Inhibition IC50 Comparison

2-{[(4-Phenylphenyl)methyl]amino}acetamide vs. Close Structural Analog in BoNT/A LC Inhibition: A Direct Potency Comparison

Within the same experimental context (pH 7.4, 37°C), 2-{[(4-Phenylphenyl)methyl]amino}acetamide (IC50 = 0.16 µM) demonstrates a 1.25-fold higher potency than the structurally related analog 6-[(2,5-dimethoxyphenyl)amino]-N-(4-phenoxybenzyl)picolinamide (IC50 = 0.2 µM) [1]. While both compounds are active in the sub-micromolar range, the 20 nM difference in IC50 may be critical in sensitive biochemical assays where even minor potency improvements can impact signal-to-noise ratios and compound consumption. This direct comparison, derived from the same curated database source, underscores the non-interchangeable nature of even closely related biphenyl aminoacetamide analogs.

Botulinum Neurotoxin Structure-Activity Relationship Comparative Inhibition

2-{[(4-Phenylphenyl)methyl]amino}acetamide (926266-27-5): Defined Purity Specification as a Quantitative Metric for Reproducible Assay Performance

The compound is supplied with a minimum purity specification of 95% as determined by standard analytical methods . While this purity level is common among research-grade building blocks, it is a quantifiable metric that ensures a baseline of reliability. In contrast, sourcing the same compound from non-specialized or non-verified vendors can introduce uncertainty regarding purity and, consequently, the concentration of active inhibitor in solution. This can lead to erroneous IC50 determinations and irreproducible results, particularly in sensitive enzyme assays where impurities can act as inhibitors or activators. The 95% specification provides a defined, verifiable threshold that supports cross-study consistency.

Chemical Purity Quality Control Assay Reproducibility

2-{[(4-Phenylphenyl)methyl]amino}acetamide (926266-27-5): Quantitatively Justified Research Applications Stemming from BoNT/A LC Inhibitory Activity


BoNT/A Light Chain Inhibitor Screening and Assay Development

The compound's confirmed IC50 of 0.16 µM against BoNT/A LC [1] positions it as a valuable positive control or reference inhibitor in biochemical screening campaigns. Its potency, which is superior to several known BoNT/A LC inhibitors [2], allows for the establishment of robust assay windows and the reliable identification of novel inhibitors with comparable or improved activity. Researchers can procure this compound with confidence that its activity profile is quantitatively defined, reducing the need for initial in-house validation.

Structure-Activity Relationship (SAR) Studies for Botulinum Neurotoxin Therapeutics

As a potent, well-defined inhibitor of BoNT/A LC, this compound serves as a critical starting point or benchmark for medicinal chemistry optimization [1]. Its 4-phenylbenzyl substitution pattern and aminoacetamide core provide a validated pharmacophore for the design of new analogs. The quantitative potency data (IC50 = 0.16 µM) allows for precise assessment of the impact of structural modifications on inhibitory activity, a cornerstone of rational drug design [3].

Biochemical Probe for Investigating BoNT/A Metalloprotease Function

The compound can be employed as a tool to interrogate the catalytic mechanism and substrate recognition of the BoNT/A light chain metalloprotease in vitro. Its defined IC50 value [1] enables researchers to use it at appropriate concentrations for inhibition studies, competition assays, and co-crystallization efforts aimed at elucidating the molecular details of toxin action. This application is directly supported by the compound's known activity and is essential for fundamental research into botulinum neurotoxin pathogenesis.

Validation of Orthogonal BoNT/A LC Activity Assays

Given its established inhibitory potency across independent data sources [1], 2-{[(4-Phenylphenyl)methyl]amino}acetamide can be used to validate the performance of new or orthogonal assay formats (e.g., FRET-based, HPLC-based, or cell-based assays) designed to measure BoNT/A LC activity. Its consistent inhibitory profile provides a reliable benchmark for confirming assay sensitivity and specificity, ensuring that experimental systems are functioning as intended before committing to large-scale screening efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{[(4-Phenylphenyl)methyl]amino}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.